2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide
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Overview
Description
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a methoxyethylsulfamoyl group, and an N-ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide typically involves multiple steps. One common approach is to start with the chlorination of a phenoxy compound, followed by the introduction of the methoxyethylsulfamoyl group through a sulfonation reaction. The final step involves the acylation of the intermediate product with N-ethylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, sulfonation, and acylation, followed by purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(2-pyridylmethyl)acetamide
- 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(2,6-difluorophenyl)acetamide
Uniqueness
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O5S/c1-3-15-13(17)9-21-12-5-4-10(8-11(12)14)22(18,19)16-6-7-20-2/h4-5,8,16H,3,6-7,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECEKJXVXQBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NCCOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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